molecular formula C9H14N4O B1482098 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2097964-32-2

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1482098
CAS No.: 2097964-32-2
M. Wt: 194.23 g/mol
InChI Key: DBJYTTOMMKADCC-UHFFFAOYSA-N
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Description

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that features a unique combination of azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring is often introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Aldehyde Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-methylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
  • 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,4-triazole-4-carbaldehyde

Uniqueness

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to similar compounds. The presence of both azetidine and triazole rings in the same molecule provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

1-[(1-ethylazetidin-3-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-2-12-3-8(4-12)5-13-6-9(7-14)10-11-13/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJYTTOMMKADCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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